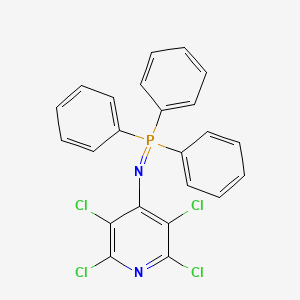
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H15Cl4N2P. It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and an N-(triphenylphosphoranylidene) group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- involves several steps. One common method starts with the chlorination of pyridine to obtain 2,3,5,6-tetrachloropyridine. This intermediate is then reacted with triphenylphosphine to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the process.
Chemical Reactions Analysis
4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- can be compared with other chlorinated pyridine derivatives, such as:
2,3,5,6-Tetrachloropyridine: Lacks the N-(triphenylphosphoranylidene) group, making it less versatile in certain reactions.
3,4,5,6-Tetrachloro-2-pyridinamine: Similar in structure but differs in the position of the chlorine atoms and the presence of an amine group.
The uniqueness of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- lies in its combination of chlorine substitution and the N-(triphenylphosphoranylidene) group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
51527-58-3 |
|---|---|
Molecular Formula |
C23H15Cl4N2P |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
triphenyl-(2,3,5,6-tetrachloropyridin-4-yl)imino-λ5-phosphane |
InChI |
InChI=1S/C23H15Cl4N2P/c24-19-21(20(25)23(27)28-22(19)26)29-30(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
KXOZVFRXNLCNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















